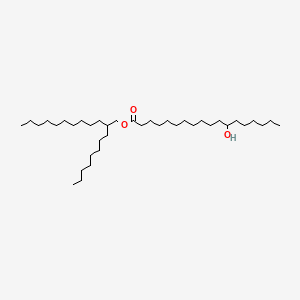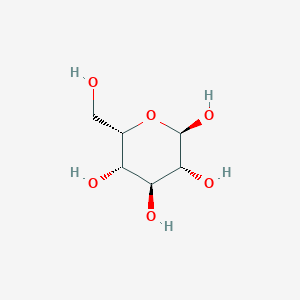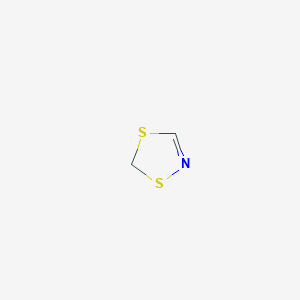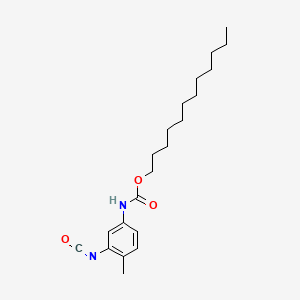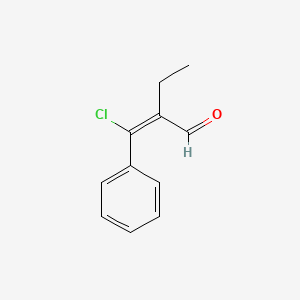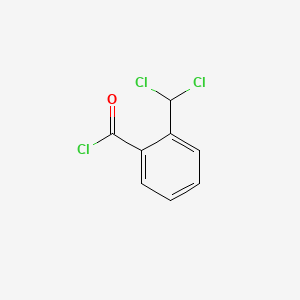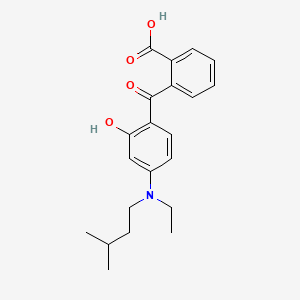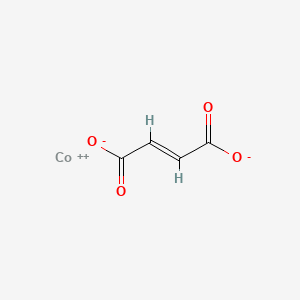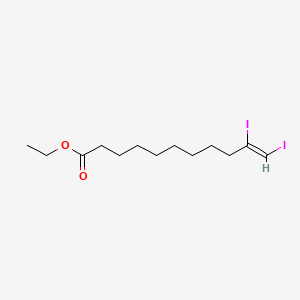![molecular formula C48H92O8 B12660635 [3-[3,3-di(tetradecanoyloxy)propoxy]-1-hydroxypropyl] tetradecanoate CAS No. 93980-62-2](/img/structure/B12660635.png)
[3-[3,3-di(tetradecanoyloxy)propoxy]-1-hydroxypropyl] tetradecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-[3,3-di(tetradecanoyloxy)propoxy]-1-hydroxypropyl] tetradecanoate is a complex organic compound characterized by its unique structure, which includes multiple tetradecanoyloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-[3,3-di(tetradecanoyloxy)propoxy]-1-hydroxypropyl] tetradecanoate typically involves esterification reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to esterification with tetradecanoic acid. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and reactant concentrations. The use of continuous flow reactors also enhances the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[3-[3,3-di(tetradecanoyloxy)propoxy]-1-hydroxypropyl] tetradecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products Formed
Oxidation: Tetradecanoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
[3-[3,3-di(tetradecanoyloxy)propoxy]-1-hydroxypropyl] tetradecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential role in lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Explored for its potential use in developing prodrugs and as a carrier for active pharmaceutical ingredients.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of [3-[3,3-di(tetradecanoyloxy)propoxy]-1-hydroxypropyl] tetradecanoate involves its interaction with lipid membranes. The compound integrates into lipid bilayers, altering their fluidity and permeability. This integration can affect various cellular processes, including signal transduction and membrane transport. The molecular targets include membrane proteins and lipid rafts, which play crucial roles in cellular communication and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- [3-[3,3-di(octadecanoyloxy)propoxy]-1-hydroxypropyl] octadecanoate
- [3-[3,3-di(hexadecanoyloxy)propoxy]-1-hydroxypropyl] hexadecanoate
Uniqueness
Compared to similar compounds, [3-[3,3-di(tetradecanoyloxy)propoxy]-1-hydroxypropyl] tetradecanoate is unique due to its specific chain length and the presence of multiple tetradecanoyloxy groups. These structural features confer distinct physicochemical properties, such as solubility and melting point, which can influence its behavior in various applications.
Propiedades
Número CAS |
93980-62-2 |
|---|---|
Fórmula molecular |
C48H92O8 |
Peso molecular |
797.2 g/mol |
Nombre IUPAC |
[3-[3,3-di(tetradecanoyloxy)propoxy]-1-hydroxypropyl] tetradecanoate |
InChI |
InChI=1S/C48H92O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-44(49)54-47(52)40-42-53-43-41-48(55-45(50)38-35-32-29-26-23-20-17-14-11-8-5-2)56-46(51)39-36-33-30-27-24-21-18-15-12-9-6-3/h47-48,52H,4-43H2,1-3H3 |
Clave InChI |
DLLLVTYDQXEEAL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OC(CCOCCC(OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



